3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
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Overview
Description
Starting Materials: 3-bromoimidazo[1,2-a]pyrimidine and 3-aminobenzamide.
Reaction Conditions: Amidation reaction facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyrimidine core, followed by functionalization to introduce the bromine atom and the benzamide group.
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Formation of Imidazo[1,2-a]pyrimidine Core
Starting Materials: 2-aminopyridine and α-bromoketones.
Reaction Conditions: Cyclization and bromination in the presence of tert-butyl hydroperoxide (TBHP) and ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
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Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
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Oxidation Reactions
Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Conditions: Mild to moderate temperatures to avoid decomposition.
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Reduction Reactions
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Often conducted in anhydrous solvents under inert atmosphere.
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides, while oxidation reactions can introduce additional functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several applications in scientific research:
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Medicinal Chemistry
Anticancer Research: The imidazo[1,2-a]pyrimidine core is known for its anticancer properties.
Antimicrobial Agents: Potential use in developing new antibiotics.
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Organic Synthesis
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Functionalization: Its reactive sites allow for further chemical modifications.
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Biological Studies
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity and thereby affecting cellular pathways. The bromine atom and benzamide group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-bromoimidazo[1,2-a]pyridine: Lacks the benzamide group, making it less versatile in medicinal applications.
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
Uniqueness
3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide stands out due to its combination of a bromine atom, an imidazo[1,2-a]pyrimidine core, and a benzamide group. This unique structure provides a balance of reactivity and stability, making it a valuable compound for various applications in chemistry and biology.
Biological Activity
3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Chemical Structure
The compound features a multi-ring structure that includes an imidazo[1,2-a]pyrimidine moiety attached to a phenyl group and a benzamide functional group. This structural complexity is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound has been achieved through various methods. A notable approach involves the use of bromoketones and 2-aminopyridines under mild conditions, which allows for high yields and selectivity without the need for transition-metal catalysts. This method highlights the compound's potential for scalable synthesis in pharmaceutical applications .
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant anticancer activity. For example, compounds related to this compound have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival .
Inhibition of Ion Channels
Some studies have reported that similar compounds demonstrate inhibitory effects on voltage-gated potassium channels (Kv channels). These channels are crucial in regulating cellular excitability and proliferation. The inhibition profile suggests that these compounds could serve as potential therapeutic agents in treating conditions associated with abnormal ion channel activity .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Activation of specific receptors associated with inflammation resolution has been noted, suggesting that it may play a role in modulating inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
- Bromination : The presence of bromine enhances the lipophilicity and potentially increases the bioavailability of the compound.
- Substituents on the Phenyl Ring : Modifications on the phenyl ring have been shown to significantly affect potency against cancer cell lines and ion channels .
Modification Type | Effect on Activity |
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Bromination | Increased potency |
Substituents | Varies by position; generally enhances activity |
Case Studies
- In Vitro Studies : In vitro assays demonstrated that related compounds effectively inhibited growth in several cancer cell lines, with IC50 values comparable to established chemotherapeutics .
- Animal Models : Preliminary studies using animal models have shown that these compounds can reduce tumor size and improve survival rates when administered at therapeutic doses .
Properties
IUPAC Name |
3-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-18(24-20-22-9-4-10-25(13)20)14-5-3-8-17(12-14)23-19(26)15-6-2-7-16(21)11-15/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURDXRXPXXNXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.